2-Methyl-3-oxopentanoic acid
Overview
Description
2-Methyl-3-oxopentanoic acid, also known as 3-Methyl-2-oxopentanoic acid, is an organic compound with the molecular formula C6H10O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is a key intermediate in various biochemical pathways and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Methyl-3-oxopentanoic acid, also known as alpha-Ketoisocaproic acid, primarily targets the Deacetoxycephalosporin C synthase and D-2-hydroxyisocaproate dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the management of chronic renal failure and nutritional therapy in acute renal dysfunction .
Mode of Action
This interaction can influence various metabolic processes, potentially altering the body’s response to certain conditions such as renal dysfunction .
Biochemical Pathways
This compound is involved in the production of branched-chain fatty alcohols (BLFLs) through microbial biosynthesis . It serves as a precursor in the supply of α-keto acid, which is crucial for the production of either odd-chain or even-chain BLFLs . These BLFLs have numerous applications, including as diesel fuel replacements and for other industrial applications .
Pharmacokinetics
It is known that the compound is used in managing chronic renal failure and acute renal dysfunction, suggesting that it has bioavailability in these contexts .
Result of Action
The primary result of this compound’s action is the production of BLFLs, which are more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts . This production is achieved through the optimization of the supply of α-keto acid precursors and the balance of enzyme expression levels and ratios .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of BLFLs through microbial biosynthesis can be affected by the availability of renewable sugars . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the desired keto acid. The fermentation process involves the conversion of glucose or other sugars into the target compound through a series of enzymatic reactions. This method is advantageous due to its sustainability and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce this compound derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methyl-3-hydroxypentanoic acid.
Substitution: The keto group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products:
Oxidation: this compound derivatives.
Reduction: 2-Methyl-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is involved in metabolic studies, particularly in the investigation of branched-chain amino acid catabolism.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- 2-Keto-3-methylvaleric acid
- 3-Methyl-2-oxovaleric acid
- 4-Methyl-2-oxovaleric acid
Comparison: 2-Methyl-3-oxopentanoic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications in research and industry. For example, its keto group at the second position and methyl group at the third position confer unique reactivity patterns, enabling specific synthetic transformations and biological activities.
Properties
IUPAC Name |
2-methyl-3-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYPQZWYOHATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864548 | |
Record name | 2-Methyl-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methyl-3-ketovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
30 mg/mL | |
Record name | 2-Methyl-3-ketovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14925-93-0 | |
Record name | 2-Methyl-3-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14925-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-oxovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14925-93-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-3-ketovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 2-methyl-3-oxopentanoic acid influence its interaction with the ketoreductase enzyme from the erythromycin polyketide synthase?
A1: The research demonstrates that the ketoreductase enzyme from the erythromycin polyketide synthase exhibits high stereoselectivity towards this compound. When provided with the racemic mixture of the N-acetylcysteaminyl (NAC) ester of this compound, the enzyme predominantly produces the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester []. This indicates that the enzyme preferentially binds to and reduces the (2S,3R)-isomer of the substrate. The study further confirms this preference, as the enzyme also favors the (2S,3R)-2-methyl-3-hydroxypentanoic acid NAC thioester in the reverse, oxidative reaction []. This highlights the crucial role of stereochemistry in substrate recognition and catalysis by this specific ketoreductase.
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